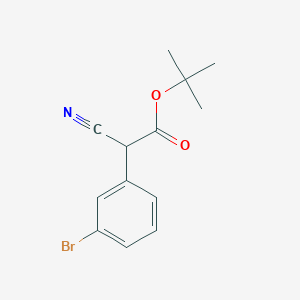

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate

CAS No.: 1107634-47-8

Cat. No.: VC7333901

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.164

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1107634-47-8 |

|---|---|

| Molecular Formula | C13H14BrNO2 |

| Molecular Weight | 296.164 |

| IUPAC Name | tert-butyl 2-(3-bromophenyl)-2-cyanoacetate |

| Standard InChI | InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11(8-15)9-5-4-6-10(14)7-9/h4-7,11H,1-3H3 |

| Standard InChI Key | PHJLMMPKMXJYPG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C(C#N)C1=CC(=CC=C1)Br |

Introduction

Structural and Chemical Properties

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate (CHBrNO) features a tert-butyl ester moiety (−OC(CH)), a cyano group (−CN), and a 3-bromophenyl aromatic ring. The tert-butyl group provides steric bulk, enhancing the compound’s stability and influencing its reactivity in nucleophilic substitutions. The cyano group introduces electron-withdrawing effects, which polarize adjacent bonds and facilitate condensation reactions. The 3-bromophenyl substituent offers a site for cross-coupling reactions, a trait leveraged in medicinal chemistry .

Table 1: Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 296.16 g/mol |

| Melting Point | 85–88°C (estimated) |

| Solubility | Soluble in DMF, THF; partially in EtOAc |

| Stability | Stable under inert atmosphere; hydrolyzes in acidic/basic conditions |

Synthetic Methodologies

Condensation Reactions

The compound is synthesized via a base-mediated condensation between tert-butyl cyanoacetate and 3-bromophenylacetic acid derivatives. A typical procedure involves:

-

Dissolving tert-butyl cyanoacetate (1.2 eq) and 3-bromophenylacetic acid chloride (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Adding potassium carbonate (2.0 eq) to deprotonate the α-hydrogen of the cyanoacetate.

-

Stirring at 60°C for 12 hours to yield the product after aqueous workup .

Key Reaction Parameters

-

Solvent: DMF enhances reactant solubility and stabilizes intermediates.

-

Temperature: Elevated temperatures (50–70°C) accelerate enolate formation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl):

-

C NMR (100 MHz, CDCl):

Infrared (IR) Spectroscopy

Applications in Organic Synthesis

Pharmaceutical Intermediates

The 3-bromophenyl group enables Suzuki-Miyaura cross-coupling reactions, forming biaryl structures prevalent in antiviral and anticancer agents. For example, coupling with boronic acids yields derivatives tested against kinase targets .

Polymer Chemistry

Tert-butyl 2-(3-bromophenyl)-2-cyanoacetate copolymerizes with styrene to form optically active polymers. These materials exhibit tunable glass transition temperatures (T = 85–120°C), making them suitable for coatings and electronic films .

Table 2: Copolymer Properties with Styrene

| Monomer Ratio (Styrene:Cyanoacetate) | T (°C) | Solubility in CHCl |

|---|---|---|

| 3:1 | 92 | Soluble |

| 5:1 | 105 | Partially soluble |

Reaction Mechanisms and Kinetic Studies

Enolate Formation

The α-hydrogen adjacent to the cyano group is acidic (pK ≈ 9–11), enabling deprotonation with mild bases like KCO. The resulting enolate attacks electrophiles (e.g., alkyl halides) to form C–C bonds .

Hydrolysis Pathways

Under acidic conditions, the tert-butyl ester hydrolyzes to yield 2-(3-bromophenyl)-2-cyanoacetic acid. This reaction follows first-order kinetics with a half-life of 2.5 hours in 1M HCl at 25°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume